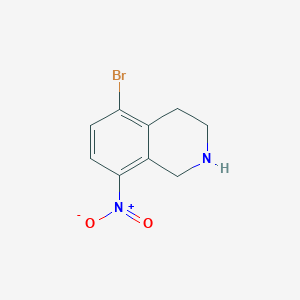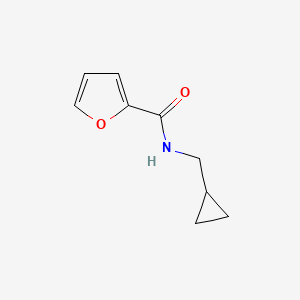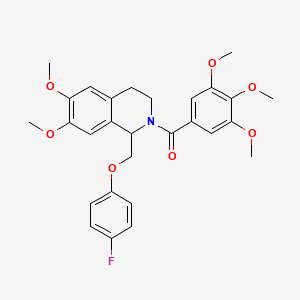
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid
Übersicht
Beschreibung
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is a chemical compound with the molecular formula C15H18BNO4 . It is available from various suppliers including eMolecules and Fisher Scientific .
Molecular Structure Analysis
The molecular structure of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is represented by the linear formula C15H18BNO4 . This indicates that the molecule consists of 15 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Saccharide Sensing
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid and its derivatives have been extensively researched for their applications in saccharide sensing. Studies demonstrate that these compounds exhibit significant changes in fluorescence properties in the presence of various carbohydrates, making them potential sensors for sugars. For instance, certain naphthalene-based boronic acid compounds, upon interaction with sugars, show either ratiometric fluorescence changes or substantial increases in fluorescence intensity, which are visible to the naked eye. This property is particularly notable in aqueous solutions at physiological pH, highlighting their potential for bioanalytical applications in sugar detection and monitoring (Zhang, Gao, Hardcastle, & Wang, 2006).
Fluorescent Sensors
The fluorescent properties of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid derivatives make them suitable for developing fluorescent sensors. These compounds can act as highly sensitive and selective sensors for various analytes, including fluoride ions. The interaction mechanism often involves anion–π interactions and the cooperative effects of boronic acid groups, which act as Lewis acid anion receptors. This interaction leads to significant changes in the colorimetric and fluorescent properties of the sensor, allowing for the selective detection of fluoride ions among other anions (Solís-Delgado, Ochoa-Terán, Yatsimirsky, & Pina-Luis, 2016).
Synthesis and Characterization of Novel Compounds
Research also delves into the synthesis and characterization of novel boronic acid derivatives, including those based on naphthalene frameworks. These compounds are synthesized through various chemical reactions, such as the Suzuki coupling reaction, and are characterized using techniques like NMR, GC, and HPLC. The high purity and yield of these compounds suggest their potential for industrial production and application in various fields, including materials science and pharmaceuticals (Yao-bing, 2010).
Self-Assembly and Supramolecular Structures
The ability of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid derivatives to self-assemble into complex structures is another area of interest. These compounds can form vesicular structures in certain solvents due to the ordered stacking of their molecular backbones, driven by hydrogen bonding and aromatic stacking interactions. The self-assembly properties are influenced by structural factors, including the presence of tert-butoxycarbonylamino groups, which promote the ordered stacking of the backbones. This self-assembly behavior opens up possibilities for creating nanoscale materials and devices with specific functionalities (Xu, Wang, Zhao, Jiang, & Li, 2009).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond-forming reaction . This suggests that the compound may interact with transition metals like palladium, which are commonly used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid moiety of the compound would participate in a transmetalation process . This involves the transfer of an organic group from boron to a transition metal, such as palladium . The t-Butoxycarbonylamino group could potentially act as a protecting group, enhancing the stability of the compound during the reaction .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of the compound may be affected by storage conditions .
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-1-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-15(2,3)21-14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMYIGRGJGXLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)
![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)

![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)


![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)
![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)